

Technical Guide: 2-(Difluoromethoxy)-3-methylphenylboronic Acid

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Compound of Interest

Compound Name: *[2-(Difluoromethoxy)-3-methylphenyl]boronic acid*

CAS No.: 958451-78-0

Cat. No.: B12833144

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Executive Summary

2-(Difluoromethoxy)-3-methylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-difluoromethoxy (-OCHF

) group, which serves as a lipophilic hydrogen bond donor—a critical bioisostere for hydroxyl or methoxy groups in medicinal chemistry.

This guide provides the definitive molecular weight data required for analytical validation and outlines a robust synthetic protocol for its generation and utilization.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9]

The molecular weight of a boronic acid is not a static number in the context of mass spectrometry due to the natural isotopic abundance of Boron (

B: ~20%,

B: ~80%). For precise stoichiometric calculations and LC-MS identification, use the data below.

Table 1: Core Chemical Data

Property	Value	Notes
IUPAC Name	[2-(Difluoromethoxy)-3-methylphenyl]boronic acid	
Molecular Formula	C	
	H	
	BF	
	O	
Average Molecular Weight	201.96 g/mol	Used for molarity/stoichiometry calculations.
Monoisotopic Mass	202.0613 Da	Based on B (Most abundant).
Exact Mass (B)	201.0649 Da	Distinctive M-1 isotope peak (~25% intensity).
Physical State	White to off-white solid	Hygroscopic; store under inert gas.
Solubility	DMSO, Methanol, THF	Limited solubility in non-polar solvents (Hexane).
pKa (Boronic Acid)	~8.5 - 9.0	Estimated; electron-withdrawing -OCHF lowers pKa slightly vs. tolylboronic acid.

Structural SMILES

Cc1cccc(B(O)O)c1OC(F)F

Synthetic Utility & Expertise

The 2-(difluoromethoxy) group is strategically valuable but synthetically challenging due to steric crowding and the potential for protodeboronation.

The "Ortho-Effect" in Coupling

The position of the -OCHF

group at the ortho position (C2) relative to the boronic acid (C1) creates significant steric bulk.

- Impact: Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) may be sluggish.
- Solution: Use active catalyst systems such as Pd(dppf)Cl₂ or Pd(dba)₃/SPhos with a strong base like K₂CO₃ in dioxane/water to overcome the steric barrier.

Stability Warning

Boronic acids with electron-withdrawing or bulky ortho substituents are prone to protodeboronation (loss of the boron moiety) under prolonged heating in aqueous base.

- Operational Tip: Monitor the reaction by LC-MS. If the parent mass (202 Da) disappears and the de-borylated byproduct (1-(difluoromethoxy)-2-methylbenzene) accumulates, lower the

temperature and switch to anhydrous conditions (e.g., CsF in Toluene).

Experimental Protocols

Synthesis of 2-(Difluoromethoxy)-3-methylphenylboronic Acid

Note: As this specific isomer is a specialized building block, the following protocol is derived from standard methodologies for ortho-substituted arylboronic acids.

Precursor: 1-Bromo-2-(difluoromethoxy)-3-methylbenzene.

Step-by-Step Methodology:

- Cryogenic Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the aryl bromide precursor (1.0 equiv) and anhydrous THF (0.2 M concentration).
- Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
 - Critical Check: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.
- Borate Trapping: Stir at -78 °C for 45 minutes. Add Triisopropyl borate (1.2 equiv) rapidly in one portion.
- Warming: Allow the mixture to warm to room temperature naturally over 2 hours. The solution should turn from clear/yellow to a cloudy suspension.
- Hydrolysis: Quench with 1M HCl (aqueous) until pH ~1. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
- Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.^[1]

- Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use silica chromatography if possible, as boronic acids can streak or degrade.

Analytical Validation (LC-MS)

To validate the molecular weight and identity:

- Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Expected Ion: Boronic acids often fly as the methoxy-adduct [M+OMe]

or the dimer [2M-H

O-H]

in negative mode, rather than the simple [M-H]

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- Target Signal: Look for m/z 201 (M-H) or m/z 233 (M+CH

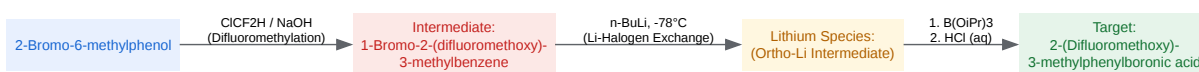
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adduct in methanol).

Visualizing the Workflow

Diagram 1: Retrosynthetic Pathway

This diagram illustrates the logical construction of the target molecule from commercially available phenols.

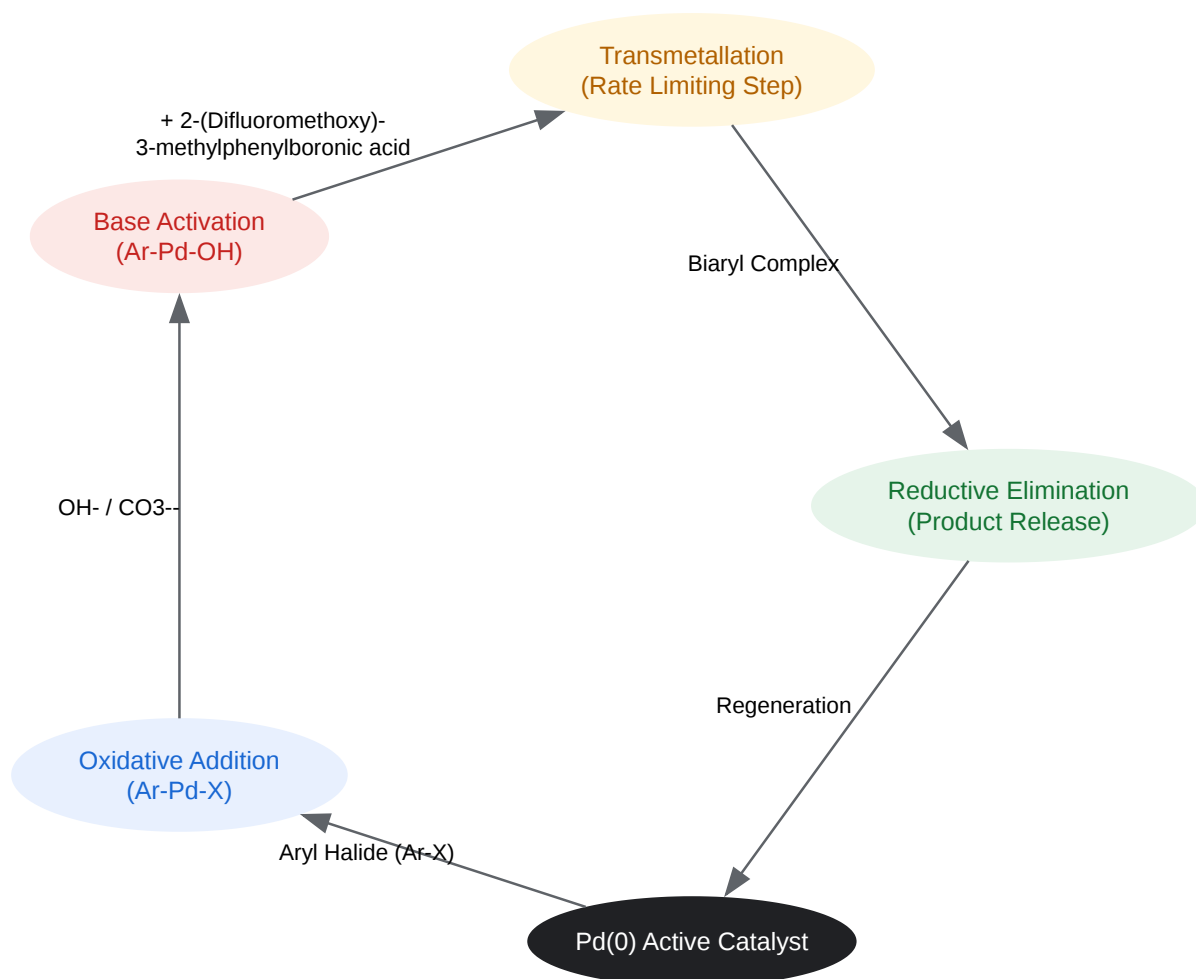


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Caption: Retrosynthetic logic flow from the phenol precursor to the final boronic acid.

Diagram 2: Suzuki-Miyaura Coupling Cycle

This diagram details the catalytic cycle when using this boronic acid, highlighting the critical transmetallation step where steric hindrance plays a role.



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Caption: The catalytic cycle emphasizing the entry point of the boronic acid during Transmetallation.

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